バカンピシリン塩酸塩

概要

説明

バカンピシリン塩酸塩は、ペニシリン系抗生物質であり、アンピシリンのプロドラッグです。経口投与時のアンピシリンの経口バイオアベイラビリティを向上させるように設計されており、経口投与時の有効性を高めます。 バカンピシリン塩酸塩は体内ではアンピシリンに急速に加水分解され、その後、細菌細胞壁の合成を阻害することにより抗菌作用を発揮します .

2. 製法

合成経路と反応条件: バカンピシリン塩酸塩は、半合成プロセスによって合成されます。合成には、アセトアルデヒドとクロロギ酸エチルから調製された混合炭酸エステルとアジドペニシリンナトリウム塩との反応が含まれます。 得られたエステルは、水素と適切な触媒を用いて還元し、バカンピシリンを生成します .

工業生産方法: バカンピシリン塩酸塩の工業生産は、同じ合成経路に従いますが、より大規模に行われます。 このプロセスには、最終生成物の高収率と高純度を確保するために、温度、圧力、pHなどの反応条件を厳密に制御することが含まれます .

3. 化学反応解析

反応の種類: バカンピシリン塩酸塩は、消化管からの吸収中に加水分解を受けます。 この加水分解は、腸壁に存在するエステラーゼによって触媒され、バカンピシリンをその活性型であるアンピシリンに変換します .

一般的な試薬と条件:

加水分解: 消化管におけるエステラーゼ。

還元: 合成中の水素と適切な触媒。

生成される主要な生成物:

アンピシリン: バカンピシリンの加水分解によって生成される活性な抗菌剤.

科学的研究の応用

バカンピシリン塩酸塩は、特に化学、生物学、医学、産業の分野において、科学研究において幅広い用途があります。

化学: プロドラッグ活性化と薬物送達機構を研究するためのモデル化合物として使用されます。

生物学: 細菌細胞壁の合成と抗生物質耐性に関する研究に用いられます。

医学: 呼吸器感染症、皮膚および軟部組織感染症、尿路感染症、無症状の淋菌性尿道炎など、さまざまな細菌感染症の治療に使用されます.

作用機序

バカンピシリン塩酸塩は、消化管からの吸収中にアンピシリンに加水分解されるプロドラッグです。アンピシリンは、細胞壁ムコペプチドの生合成を阻害することによって抗菌作用を発揮します。この阻害は、アンピシリンが細菌細胞壁の内側に位置するペニシリン結合タンパク質(PBP)に結合することによって起こります。アンピシリンのPBPへの結合は、ペプチドグリカン鎖の架橋を阻害し、これは細菌細胞壁の強度と剛性にとって不可欠です。 結果として、細菌細胞壁は弱くなり、最終的には溶解し、細菌の死につながります .

類似の化合物:

アンピシリン: バカンピシリン塩酸塩の活性型。

ピバンピシリン: 同様の特性を持つアンピシリンの別のプロドラッグ。

アモキシシリン: 広範囲の活性を持つ関連するペニシリン系抗生物質.

比較: バカンピシリン塩酸塩は、プロドラッグであることから、アンピシリンと比べて経口バイオアベイラビリティが向上しています。それは急速に吸収され、アンピシリンに加水分解され、より高く、より一貫した血清レベルをもたらします。ピバンピシリンも同様のバイオアベイラビリティの改善を示しますが、バカンピシリンはより均一な吸収プロファイルを持っています。 アモキシシリンは構造と機能が似ていますが、より広範囲の活性があり、特定の感染症にはよく使用されます .

生化学分析

Biochemical Properties

Bacampicillin hydrochloride is microbiologically inactive. It is absorbed following oral administration and during absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . This hydrolysis converts bacampicillin hydrochloride into its active form, ampicillin . Ampicillin exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides .

Cellular Effects

Bacampicillin hydrochloride, in its active form as ampicillin, has a broad spectrum of antimicrobial activity . It exerts its effects on various types of cells, particularly bacteria, by inhibiting the synthesis of their cell walls . This results in cell lysis and death .

Molecular Mechanism

The molecular mechanism of action of Bacampicillin hydrochloride involves its conversion to ampicillin and the subsequent inhibition of bacterial cell wall synthesis . Ampicillin binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are involved in the final stages of assembling the bacterial cell wall, and their inhibition by ampicillin leads to cell lysis and death .

Temporal Effects in Laboratory Settings

Bacampicillin hydrochloride is rapidly absorbed from the gastrointestinal tract and is quickly cleaved by serum esterases to bioactive ampicillin . The pharmacokinetics of bacampicillin and ampicillin in the period 2.5–8 hr after their ingestion is virtually identical at equimolar doses .

Metabolic Pathways

Bacampicillin hydrochloride is metabolized in the body by esterases present in the intestinal wall . This metabolism is rapid and results in the conversion of Bacampicillin hydrochloride to its active form, ampicillin .

Transport and Distribution

Bacampicillin hydrochloride is absorbed following oral administration . During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . The resulting ampicillin is then distributed throughout the body to exert its antibacterial effects .

Subcellular Localization

As a prodrug, Bacampicillin hydrochloride is converted into ampicillin in the body, which then exerts its effects on bacteria . Ampicillin targets the cell wall of bacteria, specifically the penicillin-binding proteins located inside the bacterial cell wall . Therefore, the subcellular localization of Bacampicillin hydrochloride’s effects would be the bacterial cell wall .

準備方法

Synthetic Routes and Reaction Conditions: Bacampicillin hydrochloride is synthesized through a semi-synthetic process. The synthesis involves the reaction of an azidopenicillin sodium salt with a mixed carbonate ester, which is prepared from acetaldehyde and ethyl chloroformate. The resulting ester is then reduced using hydrogen and a suitable catalyst to produce bacampicillin .

Industrial Production Methods: The industrial production of bacampicillin hydrochloride involves the same synthetic route but on a larger scale. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Bacampicillin hydrochloride undergoes hydrolysis during absorption from the gastrointestinal tract. This hydrolysis is catalyzed by esterases present in the intestinal wall, converting bacampicillin into its active form, ampicillin .

Common Reagents and Conditions:

Hydrolysis: Esterases in the gastrointestinal tract.

Reduction: Hydrogen and a suitable catalyst during synthesis.

Major Products Formed:

類似化合物との比較

Ampicillin: The active form of bacampicillin hydrochloride.

Pivampicillin: Another prodrug of ampicillin with similar properties.

Amoxicillin: A related penicillin antibiotic with a broader spectrum of activity.

Comparison: Bacampicillin hydrochloride has improved oral bioavailability compared to ampicillin due to its prodrug nature. It is rapidly absorbed and hydrolyzed to ampicillin, resulting in higher and more consistent serum levels. Pivampicillin also shows similar bioavailability improvements, but bacampicillin has a more uniform absorption profile. Amoxicillin, while similar in structure and function, has a broader spectrum of activity and is often preferred for certain infections .

特性

IUPAC Name |

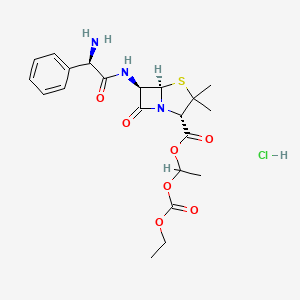

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVTXAGTHUECPN-ANBBSHPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50972-17-3 (Parent) | |

| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045466 | |

| Record name | Bacampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37661-08-8 | |

| Record name | Bacampicillin-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37661-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM034U953T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of bacampicillin hydrochloride?

A1: Bacampicillin hydrochloride itself is a prodrug, meaning it is inactive in its administered form. [] It is rapidly and completely hydrolyzed in vivo to ampicillin. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , ] Specifically, it inhibits the transpeptidation reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). [, , ] This inhibition weakens the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and bacterial death. [, , ]

Q2: How is bacampicillin hydrochloride absorbed and metabolized in the body?

A2: Bacampicillin hydrochloride is administered orally and is well-absorbed from the gastrointestinal tract. [, , ] It undergoes rapid and complete hydrolysis to ampicillin, primarily in the intestinal wall and blood, before reaching the systemic circulation. [, , ] This results in higher blood and tissue levels of ampicillin compared to an equivalent dose of oral ampicillin. [, ]

Q3: How is bacampicillin hydrochloride eliminated from the body?

A3: After conversion to ampicillin, it is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]

Q4: Does bacampicillin hydrochloride affect the pharmacokinetics of other drugs?

A4: Co-administration of bacampicillin hydrochloride with probenecid, a drug that inhibits renal tubular secretion, was found to limit the absorption of bacampicillin from the gastrointestinal tract in equids, suggesting a shared transport mechanism. [] This interaction highlights the potential for altered drug disposition when bacampicillin is co-administered with other drugs that utilize similar transport pathways.

Q5: What is known about the stability of bacampicillin hydrochloride in aqueous solutions?

A5: Studies on the stability of bacampicillin hydrochloride suspension have revealed that both total and dissolved bacampicillin hydrochloride decrease over time in aqueous solutions. [] This suggests that precipitation of bacampicillin base occurs from the solution. [] The degradation rate of bacampicillin hydrochloride in suspension was found to be faster compared to solutions, attributed to simultaneous degradation of both precipitated and dissolved forms. []

Q6: How does the formulation of bacampicillin hydrochloride impact its bioavailability?

A6: Several studies have investigated different formulations of bacampicillin hydrochloride to enhance its bioavailability and mask its bitter taste:* Microencapsulation: Microencapsulating bacampicillin hydrochloride with polymers like ethylcellulose or Eudragit E 100 has been explored to mask its bitterness and control its release. [, , , ] The choice of polymer and coating thickness can significantly influence the dissolution rate and in vivo performance. [, , ]

Suppositories:* Studies on sustained-release suppositories using Witepsol bases and macrogol bases revealed that the choice of base can impact the drug's absorption and bioavailability. [, ] The addition of polymer electrolytes like pectic acid or chondroitin sulfate was found to prolong the absorption of bacampicillin hydrochloride. []

Q7: What analytical methods are used to quantify bacampicillin hydrochloride?

A7: Several methods have been employed for the analysis of bacampicillin hydrochloride:* Microbiological Assay: This method utilizes the inhibition of bacterial growth by ampicillin, the active metabolite of bacampicillin, to determine its concentration. [] This method requires the hydrolysis of bacampicillin hydrochloride to ampicillin before analysis. []* High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and specific method for quantifying bacampicillin and its metabolites in various biological matrices. [] This method allows for the simultaneous determination of both the prodrug and its active metabolite. []

Q8: What are the mechanisms of resistance to bacampicillin hydrochloride?

A9: Resistance to bacampicillin hydrochloride, like other β-lactam antibiotics, primarily arises from:* Production of β-lactamases: These enzymes, produced by bacteria, hydrolyze the β-lactam ring of bacampicillin and ampicillin, rendering them ineffective. [, ]* Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity to bacampicillin and other β-lactams, decreasing their effectiveness. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。